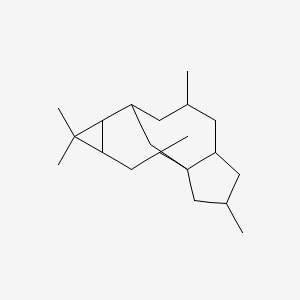

Ingenane

Description

Properties

CAS No. |

67707-88-4 |

|---|---|

Molecular Formula |

C20H34 |

Molecular Weight |

274.5 g/mol |

IUPAC Name |

3,7,11,11,14-pentamethyltetracyclo[7.5.1.01,5.010,12]pentadecane |

InChI |

InChI=1S/C20H34/c1-12-6-15-11-20(10-13(2)8-16(20)7-12)14(3)9-17-18(15)19(17,4)5/h12-18H,6-11H2,1-5H3 |

InChI Key |

JHORJRSRQZDYPZ-UHFFFAOYSA-N |

SMILES |

CC1CC2CC(CC23CC(C1)C4C(C4(C)C)CC3C)C |

Canonical SMILES |

CC1CC2CC(CC23CC(C1)C4C(C4(C)C)CC3C)C |

Synonyms |

ingenane |

Origin of Product |

United States |

Foundational & Exploratory

Natural Sources of Ingenane Diterpenoids: A Technical Guide for Researchers

Introduction: Ingenane diterpenoids are a class of polycyclic compounds characterized by a unique 5/7/6/3-fused ring system. These natural products, particularly those isolated from the genus Euphorbia, have garnered significant attention from the scientific community due to their potent biological activities. The most prominent member, ingenol mebutate (ingenol-3-angelate), was approved for the topical treatment of actinic keratosis, highlighting the therapeutic potential of this chemical class.[1][2] This technical guide provides an in-depth overview of the natural sources of this compound diterpenoids, quantitative data on their abundance, detailed experimental protocols for their isolation and analysis, and a visualization of their biosynthetic pathway.

Primary Natural Sources

The principal natural sources of this compound diterpenoids are plants belonging to the genus Euphorbia, a large and diverse genus in the family Euphorbiaceae.[3][4] These compounds are typically found in the latex, a milky sap produced by these plants. While numerous Euphorbia species have been investigated, some are particularly notable for their this compound content.

Key Euphorbia species identified as sources of this compound diterpenoids include:

-

Euphorbia peplus: Widely known as petty spurge, this plant is the original natural source of ingenol mebutate (trade name Picato).[1][5] The sap contains ingenol mebutate at a concentration of approximately 200 μg/ml.

-

Euphorbia lathyris: Known as caper spurge, this species is utilized for the industrial extraction of an ingenol derivative that can be chemically converted to ingenol mebutate, often due to its higher biomass availability compared to E. peplus.[6][7]

-

Euphorbia myrsinites: A 2017 study screening 38 Euphorbia species found that the lower leafless stems of E. myrsinites contained the highest concentration of ingenol, reaching 547 mg/kg of dry plant weight.[8]

-

Euphorbia trigona: This species has been shown to contain various ingenol and ingol-type diterpenes, with some derivatives exhibiting potent cytotoxic activity.[9][10]

-

Euphorbia antiquorum: Recent research has led to the isolation of 15 this compound diterpenoids from this species, including 10 previously unreported compounds.[4][11]

-

Euphorbia kansui: This plant is a source of numerous this compound and jatrophane-type diterpenoids.[12]

-

Euphorbia hylonoma: Thirteen new and eight known Euphorbia diterpenoids, primarily ingenanes, have been isolated from this species.[5][13]

-

Euphorbia royleana: Phytochemical investigations have yielded new this compound and ingol diterpenoids from this plant.[7][14]

While plants are the primary source, the biosynthesis of these complex molecules involves intricate enzymatic pathways, which are being explored for potential microbial production systems, though no natural microbial sources have been identified to date.

Quantitative Data on this compound Diterpenoid Content

The concentration of this compound diterpenoids can vary significantly between species and even different tissues within the same plant. The following table summarizes available quantitative data for ingenol and its derivatives in various Euphorbia species.

| Euphorbia Species | Plant Part | This compound Diterpenoid | Concentration | Reference |

| E. myrsinites | Lower leafless stems | Ingenol | 547 mg/kg (dry weight) | [8] |

| E. peplus | Sap | Ingenol Mebutate | ~200 µg/mL | |

| E. kansui | Dried Roots | Kansuiphorin C | Varies (UFLC-MS/MS data) | [15] |

| E. kansui | Dried Roots | 5-O-benzoyl-20-deoxyingenol | Varies (UFLC-MS/MS data) | [15] |

| E. kansui | Dried Roots | 20-deoxyingenol | Varies (UFLC-MS/MS data) | [15] |

| E. kansui | Dried Roots | 3-O-(2'E,4'E-decadienoyl)-20-O-acetylingenol | Varies (UFLC-MS/MS data) | [15] |

| E. kansui | Dried Roots | 20-O-(2'E,4'Z-decadienoyl)ingenol | Varies (UFLC-MS/MS data) | [15] |

| E. kansui | Dried Roots | Ingenol | Varies (UFLC-MS/MS data) | [15] |

Biosynthesis of this compound Diterpenoids

The biosynthesis of this compound diterpenoids in Euphorbia is a complex multi-step process originating from the general isoprenoid pathway. The pathway culminates in the formation of the characteristic this compound skeleton, which is then further diversified by various modifying enzymes.

The key steps are:

-

Formation of Casbene: The pathway begins with geranylgeranyl diphosphate (GGPP), which is cyclized by casbene synthase (CS) to form the macrocyclic diterpene casbene.[6]

-

Oxidation of Casbene: Casbene undergoes regio-specific oxidations catalyzed by two cytochrome P450 enzymes, CYP71D445 (9-oxidation) and CYP726A27 (5-oxidation).[6]

-

Cyclization to Lathyrane Skeleton: The oxidized casbene derivative is then acted upon by an alcohol dehydrogenase (ADH), which catalyzes dehydrogenation and subsequent rearrangement and cyclization to form jolkinol C, a lathyrane-type diterpenoid.[6] Jolkinol C is considered a key intermediate in the biosynthesis of more complex diterpenoids, including ingenanes.[6]

-

Formation of the Ingenol Core: The precise enzymatic steps leading from the lathyrane skeleton to the this compound core are still under investigation but are proposed to involve further oxidative cyclizations.

-

Esterification and Acylation: The final steps in the biosynthesis of compounds like ingenol mebutate involve the derivatization of the ingenol scaffold. BAHD-acyltransferases catalyze the addition of acyl groups. For instance, EpBAHD-06 and EpBAHD-08 in E. peplus catalyze the addition of angelyl-CoA to the ingenol core to produce ingenol-3-angelate (ingenol mebutate).[2][16] Further acetylation can occur, for example, by EpBAHD-07 and EpBAHD-11, to form ingenol-3-angelate-20-acetate.[16]

Caption: Biosynthetic pathway of this compound diterpenoids.

Experimental Protocols

Extraction and General Isolation of this compound Diterpenoids

The following is a generalized protocol for the extraction and isolation of this compound diterpenoids from Euphorbia plant material, compiled from various literature sources.[13][17]

1. Plant Material Preparation:

-

Collect fresh plant material (e.g., aerial parts, roots, or whole plant).

-

Air-dry the material in a shaded, well-ventilated area until brittle.

-

Grind the dried plant material into a fine powder using a mechanical grinder.

2. Extraction:

-

Macerate the powdered plant material in 95% ethanol (EtOH) or methanol (MeOH) at room temperature. A common ratio is 1:10 (w/v) of plant material to solvent.

-

Allow the extraction to proceed for 24-72 hours with occasional agitation. The process can be repeated 3-5 times to ensure exhaustive extraction.

-

Combine the solvent extracts and filter to remove solid plant debris.

-

Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 45°C to yield a crude extract.

3. Solvent Partitioning:

-

Suspend the crude extract in water.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃) or dichloromethane (CH₂Cl₂), and finally ethyl acetate (EtOAc). This compound diterpenoids typically partition into the moderately polar fractions (CHCl₃ and EtOAc).

-

Collect each fraction and evaporate the solvent under reduced pressure.

4. Chromatographic Separation:

-

Column Chromatography (CC):

-

Subject the active fraction (e.g., CHCl₃ fraction) to open column chromatography on silica gel.

-

Elute the column with a gradient solvent system, typically starting with a nonpolar solvent like n-hexane or petroleum ether and gradually increasing the polarity with ethyl acetate and/or methanol.

-

Collect fractions and monitor by Thin-Layer Chromatography (TLC) using an appropriate solvent system and visualizing with vanillin-sulfuric acid reagent and heating.

-

-

Further Purification:

-

Pool fractions containing compounds of interest based on their TLC profiles.

-

Perform repeated column chromatography on the pooled fractions using different stationary phases like reversed-phase C18 silica gel or Sephadex LH-20 (eluting with MeOH) to separate compounds with similar polarities.

-

-

High-Performance Liquid Chromatography (HPLC):

-

For final purification, use preparative or semi-preparative HPLC on normal-phase or reversed-phase columns to isolate pure this compound diterpenoids.

-

Caption: General workflow for this compound diterpenoid extraction.

Characterization and Quantification by UFLC-MS/MS

This protocol is based on a validated method for the simultaneous determination of six this compound-type diterpenoids in Euphorbia kansui.[15]

1. Instrumentation:

-

Ultra-Fast Liquid Chromatography system coupled with a tandem mass spectrometer (UFLC-MS/MS).

2. Chromatographic Conditions:

-

Column: Waters BEH RP18 column (2.1 mm × 100 mm, 2.5 μm).

-

Mobile Phase:

-

A: 0.1% formic acid in acetonitrile.

-

B: 0.1% formic acid in water.

-

-

Gradient Elution: A suitable gradient program to separate the target analytes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 35°C.

-

Injection Volume: Appropriate volume based on sample concentration and system sensitivity.

3. Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), operated in both positive and negative modes.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis. Specific precursor-product ion transitions for each target this compound diterpenoid must be optimized.

-

Ion Source Parameters: Optimize parameters such as ion spray voltage, nebulizer gas, curtain gas, and collision gas pressure according to the specific instrument.

4. Sample and Standard Preparation:

-

Standard Solutions: Prepare stock solutions of purified this compound diterpenoid standards in a suitable solvent (e.g., methanol). Prepare a series of working standard solutions by serial dilution for calibration curve construction.

-

Sample Preparation:

-

Accurately weigh the powdered plant material.

-

Extract with a suitable solvent (e.g., methanol) using ultrasonication or maceration.

-

Filter the extract through a 0.22 μm membrane filter before injection into the UFLC-MS/MS system.

-

5. Data Analysis:

-

Identify each compound by its retention time and specific MRM transition.

-

Quantify the amount of each this compound diterpenoid in the sample by comparing its peak area to the calibration curve generated from the standards.

Conclusion

The genus Euphorbia stands as the exclusive and rich natural source of this compound diterpenoids. The structural complexity and significant biological activities of these compounds, particularly in oncology, continue to drive research in their natural sourcing, biosynthesis, and chemical synthesis. While direct extraction from plants like E. peplus and E. myrsinites remains a primary method, advancements in understanding their biosynthetic pathways are paving the way for metabolic engineering and synthetic biology approaches to ensure a sustainable supply for future drug development and clinical applications. The methodologies outlined in this guide provide a foundation for researchers to explore and harness the potential of these valuable natural products.

References

- 1. This compound Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Identification of BAHD-acyltransferase enzymes involved in this compound diterpenoid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. pnas.org [pnas.org]

- 7. researchgate.net [researchgate.net]

- 8. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. This compound diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Total synthesis outshines biotech route to anticancer drug | Research | Chemistry World [chemistryworld.com]

- 13. Chemical Composition, Anti-Breast Cancer Activity and Extraction Techniques of Ent-Abietane Diterpenoids from Euphorbia fischeriana Steud [mdpi.com]

- 14. New this compound and ingol diterpenoids from Euphorbia royleana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Comparison of content-toxicity-activity of six this compound-type diterpenoids between Euphorbia kansui before and after stir-fried with vinegar by using UFLC-MS/MS, zebrafish embryos and HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. themoonlight.io [themoonlight.io]

- 17. scispace.com [scispace.com]

An In-depth Technical Guide to the Biological Activity of Ingenane Compounds from Euphorbia

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of ingenane diterpenoids derived from plants of the Euphorbia genus. It details their mechanisms of action, supported by quantitative data and key experimental protocols, to serve as a resource for ongoing research and development in oncology and immunology.

Introduction

The genus Euphorbia is a rich source of structurally diverse and biologically active diterpenoids. Among these, the this compound class has garnered significant attention for its potent therapeutic properties.[1] Ingenol mebutate (Picato®), an this compound ester isolated from the sap of Euphorbia peplus, was approved for the topical treatment of actinic keratosis, highlighting the clinical potential of this compound class.[1] Ingenanes exert their effects through complex mechanisms, primarily involving direct cytotoxicity and robust immunomodulation, making them promising candidates for anti-cancer and anti-inflammatory drug discovery.[2][3] This document synthesizes the current understanding of their biological activities, focusing on the underlying molecular pathways and methodologies for their evaluation.

Core Biological Activities and Mechanisms of Action

This compound compounds exhibit a dual mechanism of action: direct induction of cell death in target cells and a secondary, potent inflammatory response that enhances therapeutic efficacy.

Anti-Cancer Activity: Protein Kinase C Activation

The primary mechanism for the anti-cancer effects of ingenol mebutate and related compounds is the activation of Protein Kinase C (PKC) isoforms.[4] Specifically, ingenol mebutate directly binds to and activates PKCδ.[1][5] This activation initiates a downstream signaling cascade through the MEK/ERK pathway, ultimately leading to mitochondrial swelling, loss of membrane integrity, and rapid necrotic cell death.[5][6][7] This targeted cytotoxicity is particularly effective against rapidly proliferating keratinocytes and squamous cell carcinoma (SCC) cells.[6] The activation of this pathway also leads to the induction of interleukin decoy receptors IL1R2 and IL13RA2, which contributes to the reduction in cell viability.[6]

Anti-inflammatory Activity: NF-κB Pathway Inhibition

Several this compound diterpenoids demonstrate significant anti-inflammatory properties by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] In inflammatory states, such as those induced by lipopolysaccharide (LPS), the IKK complex phosphorylates the inhibitory protein IκBα, leading to its degradation. This releases the p50/p65 NF-κB dimer, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes like TNF-α, IL-6, and iNOS.[10][11] Certain ingenanes exert their anti-inflammatory effect by preventing the activation of the IKK complex, thereby blocking IκBα phosphorylation and keeping the NF-κB dimer sequestered and inactive in the cytoplasm.[8][10]

Quantitative Data Summary

The biological potency of this compound compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or effective concentration (EC₅₀). The following tables summarize reported values for cytotoxic and anti-inflammatory activities.

Table 1: Cytotoxic and Antiproliferative Activity of this compound Compounds

| Compound/Derivative | Cell Line | Activity Type | IC₅₀ (µM) | Reference(s) |

| Ingenol Mebutate | HPV-Ker | Cytotoxicity | 0.84 | [12] |

| This compound Derivative 6 | HPV-Ker | Cytotoxicity | 0.39 | [12] |

| This compound Derivative 7 | HPV-Ker | Cytotoxicity | 0.32 | [12] |

| Kansuijatrophanol C | HepG2 | Antiproliferative | 9.47 | [8] |

| Kansuijatrophanol D | MCF-7 | Antiproliferative | 6.29 | [8] |

| Kansuijatrophanol D | DU145 | Antiproliferative | 4.19 | [8] |

| Sterenoid E | HL-60 | Cytotoxicity | 4.7 | [13] |

| Sterenoid E | SMMC-7721 | Cytotoxicity | 7.6 | [13] |

| Euphorbia Factor L3 | BK | Cytotoxicity | 6.1 | [14] |

| Euphorbia Factor L9 | BK | Cytotoxicity | 7.9 | [14] |

| Triterpenoid 12 | A549 | Cytotoxicity | 14.84 | [2] |

| Triterpenoid 13 | A549 | Cytotoxicity | 27.11 | [2] |

Table 2: Anti-inflammatory Activity of this compound Compounds

| Compound/Derivative | Assay System | Activity Type | IC₅₀ (µM) | Reference(s) |

| Euphorkans A (1) | LPS-stimulated RAW264.7 | NO Inhibition | 2.78 - 10.6 | [8] |

| Compound 5 | LPS-stimulated RAW264.7 | NO Inhibition | 2.78 - 10.6 | [8] |

| 3-O-(2′E,4′Z-decadienoyl)-20-O-acetylingenol | LPS-stimulated RAW264.7 | NO Inhibition | 0.30 | [8] |

| 6β,7β-epoxy-3β,4β,5β-trihydroxyl-20-deoxyingenol | LPS-stimulated RAW264.7 | NO Inhibition | 0.55 | [8] |

| 3-O-benzoyl-13-O-dodecanoateingenol | LPS-stimulated RAW264.7 | NO Inhibition | 0.56 | [8] |

| 13-hydroxyingenol-3-(2,3-dimethylbutanoate)-13-dodecanoate | LPS-stimulated RAW264.7 | NO Inhibition | 0.57 | [8] |

| 20-deoxyingenol | LPS-stimulated RAW264.7 | NO Inhibition | 2.98 | [8] |

| Kansuingol A | PMA-stimulated HMC-1 | IL-6 Inhibition | 2.96 | [9] |

| Kansuingol B | PMA-stimulated HMC-1 | IL-6 Inhibition | 1.94 | [9] |

Experimental Protocols and Workflows

The discovery and evaluation of this compound compounds involve a multi-step process from plant extraction to detailed biological assays.

General Workflow for Isolation and Bioactivity Screening

The process begins with the collection and extraction of plant material, followed by systematic fractionation and purification to isolate individual compounds. These pure compounds are then subjected to a battery of in vitro assays to determine their biological effects.

Protocol: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals, the quantity of which is proportional to the number of viable cells.

-

Cell Plating: Seed cells (e.g., A549, MCF-7) in a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare serial dilutions of the this compound compounds in culture medium. Aspirate the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[15]

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock to a working concentration of 0.5 mg/mL in serum-free medium. Add 10-20 µL of the MTT labeling reagent to each well (final concentration ~0.45-0.5 mg/mL).[16]

-

Incubation: Incubate the plate for 3-4 hours at 37°C to allow for formazan crystal formation.[15]

-

Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO, or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15][17]

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[17] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. Use a reference wavelength of >650 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in macrophage cells stimulated with LPS.

-

Cell Culture: Culture RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.[8]

-

Compound Pre-treatment: Treat the cells with various concentrations of the this compound compounds for 1-2 hours prior to stimulation.

-

Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 1 µg/mL) to each well (except for the negative control) and incubate for 24 hours.[8]

-

NO Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to the supernatant.

-

Incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for another 10 minutes at room temperature.

-

-

Absorbance Reading: Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) in the supernatant is proportional to the absorbance.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control to determine the IC₅₀ value.[8]

Conclusion and Future Directions

This compound diterpenoids from Euphorbia species are potent modulators of critical cellular pathways, demonstrating significant potential in oncology and inflammatory disease research. Their dual action of inducing rapid, targeted necrosis while simultaneously stimulating an immune response provides a unique therapeutic strategy. The well-defined PKC/MEK/ERK and NF-κB signaling pathways serve as clear targets for mechanism-based drug design and optimization.

Future research should focus on expanding the library of characterized this compound compounds and performing detailed structure-activity relationship (SAR) studies to improve potency and reduce off-target effects.[18] Exploring novel delivery systems to enhance bioavailability and target specificity for systemic cancers is a critical next step. Furthermore, investigating the synergistic potential of this compound compounds with existing chemotherapies or immunotherapies could unlock new, more effective treatment paradigms.

References

- 1. researchgate.net [researchgate.net]

- 2. New this compound and ingol diterpenoids from Euphorbia royleana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [PDF] Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. bds.berkeley.edu [bds.berkeley.edu]

- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. broadpharm.com [broadpharm.com]

- 18. DSpace [tutvital.tut.ac.za]

Ingenane skeleton biosynthesis pathway

An In-Depth Technical Guide to the Ingenane Skeleton Biosynthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

The this compound diterpenoids are a class of structurally complex natural products found predominantly in plants of the Euphorbiaceae family. These compounds have garnered significant attention from the scientific and pharmaceutical communities due to their wide range of biological activities, including potent anti-cancer and anti-viral properties. A prominent example is ingenol-3-angelate (ingenol mebutate), which was approved for the topical treatment of actinic keratosis.[1][2] The intricate "inside-outside" stereochemistry of the this compound skeleton presents a formidable challenge for chemical synthesis, making the elucidation of its biosynthetic pathway a critical step towards sustainable production through synthetic biology approaches.[3]

This technical guide provides a comprehensive overview of the current understanding of the this compound skeleton biosynthesis pathway, from the universal diterpene precursor to the formation of the core this compound structure and its subsequent functionalization. It consolidates available quantitative data, details key experimental methodologies, and presents visual representations of the biochemical transformations.

Core Biosynthetic Pathway

The biosynthesis of the this compound skeleton is a multi-step process involving terpene cyclases, cytochrome P450 monooxygenases (CYPs), alcohol dehydrogenases (ADHs), and acyltransferases. The pathway can be broadly divided into three key stages:

-

Formation of the Diterpene Precursor: The pathway begins with the universal C20 precursor for diterpenoids, geranylgeranyl pyrophosphate (GGPP).[4] GGPP is synthesized in plants through the methylerythritol phosphate (MEP) pathway located in the plastids.[5]

-

Construction of the Lathyrane Intermediate: The first committed step is the cyclization of GGPP to the macrocyclic diterpene casbene, a reaction catalyzed by casbene synthase (CS).[4] Casbene then undergoes a series of oxidation and cyclization reactions to form the lathyrane diterpenoid, jolkinol C. This intermediate is a crucial branch point in the biosynthesis of several classes of Euphorbia diterpenoids, including ingenanes and jatrophanes.[6] The conversion of casbene to jolkinol C is catalyzed by the sequential action of two cytochrome P450 enzymes, CYP71D445 and CYP726A27, and an alcohol dehydrogenase (ADH).[7]

-

Formation of the this compound Skeleton and Final Esters: The enzymatic steps leading from jolkinol C to the core this compound skeleton are currently hypothetical and represent a significant area of ongoing research.[6][8] It is proposed that a series of oxidative modifications and intramolecular rearrangements are required to transform the lathyrane scaffold into the characteristic 5/7/6/3-fused ring system of the ingenanes.[6] Once the ingenol core is formed, it is further decorated by acyltransferases, which attach various ester groups to produce the final bioactive ingenol esters, such as ingenol-3-angelate.[9]

Signaling Pathway and Regulation

While the direct transcriptional regulation of the this compound biosynthesis pathway is not fully elucidated, the activity of related compounds on cellular signaling pathways provides some insights. This compound-type diterpenoids are known activators of Protein Kinase C (PKC), particularly the PKCδ isoform.[10][11] This activation can trigger downstream signaling cascades, including the MAPK and NF-κB pathways, which are involved in processes like inflammation, cell proliferation, and apoptosis.[10][11][12] It is plausible that feedback mechanisms involving these pathways could influence the expression of biosynthetic genes, though this remains to be experimentally verified.

Data Presentation

Quantitative data on the this compound biosynthesis pathway is sparse in the literature, particularly regarding enzyme kinetics. However, data on product yields in various systems provide valuable benchmarks for metabolic engineering efforts.

Table 1: Production Titers of Key Intermediates and Final Products

| Compound | Host Organism | Production Titer | Reference(s) |

| Casbene | Saccharomyces cerevisiae | 31 mg/L | [13] |

| Jolkinol C | Saccharomyces cerevisiae | 800 mg/L | [14] |

| Ingenol | Euphorbia myrsinites | 547 mg/kg of dry weight | [7] |

| Ingenol-3-angelate | Euphorbia peplus | Biomass yields of 460 g/m² with variable concentrations | [15] |

Table 2: Kinetic Parameters of Casbene Synthase from Ricinus communis

| Substrate | Km | Reference(s) |

| Geranylgeranyl pyrophosphate | 1.9 µM | [16] |

Experimental Protocols

The elucidation of the this compound biosynthesis pathway has relied on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed protocols for key experiments.

Protocol 1: Heterologous Expression of Biosynthetic Genes in Nicotiana benthamiana

This protocol describes the transient expression of candidate genes in N. benthamiana to functionally characterize enzymes in the this compound biosynthesis pathway.

1. Vector Construction:

- Clone the full-length or N-terminally truncated coding sequences of candidate genes (e.g., CYPs, ADHs) into a plant expression vector such as pEAQ-HT.

- Incorporate a C-terminal tag (e.g., 6xHis) for protein detection.

2. Agrobacterium tumefaciens Transformation:

- Transform the expression constructs into A. tumefaciens strain GV3101 by electroporation.

- Select for transformed colonies on LB agar plates containing appropriate antibiotics (e.g., rifampicin, kanamycin).

3. Plant Infiltration:

- Grow a 5 mL overnight culture of the transformed A. tumefaciens in LB medium with antibiotics at 28°C.

- Inoculate a larger culture and grow to an OD600 of 0.8-1.0.

- Harvest the cells by centrifugation and resuspend in infiltration buffer (10 mM MES pH 5.6, 10 mM MgCl₂, 150 µM acetosyringone).

- Adjust the final OD600 to 0.5. For co-expression of multiple genes, mix the bacterial suspensions in equal ratios.

- Infiltrate the abaxial side of leaves of 4-6 week old N. benthamiana plants using a needleless syringe.[4][5][8][9][17]

4. Metabolite Extraction and Analysis:

- Harvest the infiltrated leaf tissue 5-7 days post-infiltration.

- Freeze-dry and grind the tissue to a fine powder.

- Extract metabolites with a suitable solvent (e.g., ethyl acetate or methanol).

- Analyze the extracts by LC-MS/MS to identify the enzymatic products.

Vector_Construction [label="Vector Construction"];

Agro_Transformation [label="Agrobacterium Transformation"];

Plant_Infiltration [label="Plant Infiltration"];

Metabolite_Extraction [label="Metabolite Extraction"];

LC_MS_Analysis [label="LC-MS/MS Analysis"];

Vector_Construction -> Agro_Transformation;

Agro_Transformation -> Plant_Infiltration;

Plant_Infiltration -> Metabolite_Extraction;

Metabolite_Extraction -> LC_MS_Analysis;

}

Protocol 2: Virus-Induced Gene Silencing (VIGS) in Euphorbia

VIGS is a powerful tool for reverse genetics to study gene function in plants. This protocol is adapted for use in Euphorbia species.

1. VIGS Vector Construction:

- Select a 200-400 bp fragment of the target gene's coding sequence, avoiding conserved domains.

- Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

2. Agrobacterium Preparation:

- Transform the pTRV2 construct and the pTRV1 helper plasmid into separate A. tumefaciens GV3101 strains.

- Grow overnight cultures of both strains and prepare infiltration suspensions as described in Protocol 1.

- Mix the pTRV1 and pTRV2 suspensions in a 1:1 ratio.

3. Plant Inoculation:

- Inoculate young, actively growing Euphorbia plants (e.g., at the 4-6 leaf stage) by syringe infiltration or vacuum infiltration.

- Include a positive control targeting a gene with a visible phenotype (e.g., phytoene desaturase, which causes photobleaching).

4. Analysis of Gene Silencing and Metabolite Profile:

- After 2-3 weeks, observe the phenotype and collect tissue from silenced and control plants.

- Quantify the transcript levels of the target gene using qRT-PCR to confirm silencing.

- Extract and analyze the metabolite profile by LC-MS/MS to determine the effect of gene silencing on the biosynthesis of this compound diterpenoids.[2][10][12][18][19][20][21]

Protocol 3: LC-MS/MS Analysis of Diterpenoids

This protocol provides a general framework for the analysis of this compound diterpenoids from plant extracts.

1. Sample Preparation:

- Perform a liquid-liquid extraction of the crude plant extract (e.g., methanol extract) with a solvent of intermediate polarity like ethyl acetate.

- Evaporate the solvent and redissolve the residue in a suitable solvent for injection (e.g., methanol or acetonitrile).

- Filter the sample through a 0.22 µm syringe filter.

2. Chromatographic Separation:

- Use a C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).

- Employ a binary solvent system with a gradient elution, for example:

- Solvent A: Water with 0.1% formic acid

- Solvent B: Acetonitrile with 0.1% formic acid

- A typical gradient could be: 50-100% B over 15 minutes, hold at 100% B for 3 minutes, and re-equilibrate at 50% B for 5 minutes.[10]

3. Mass Spectrometry Detection:

- Use an electrospray ionization (ESI) source in positive ion mode.

- Perform full scan analysis to detect parent ions of interest.

- Use data-dependent MS/MS to acquire fragmentation spectra for structural elucidation.

- For targeted quantification, use multiple reaction monitoring (MRM) with authentic standards or stable isotope-labeled internal standards.[7][10][22][23][24][25]

Mandatory Visualization

Conclusion

The biosynthesis of the this compound skeleton is a complex and fascinating pathway that is beginning to be unraveled. While the early steps leading to the key intermediate jolkinol C are now reasonably well understood, the subsequent transformations into the this compound core remain a "black box" that requires further investigation. The experimental approaches outlined in this guide, including heterologous expression and gene silencing, will be instrumental in identifying the missing enzymes and elucidating the complete pathway. The availability of quantitative data, although currently limited, will be crucial for the successful metabolic engineering of microbial or plant-based systems for the sustainable production of these valuable medicinal compounds. Future research in this area holds great promise for drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Virus-induced gene silencing for functional analysis of selected genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High-throughput screening and directed evolution of terpene synthase-catalyzed cylization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 5. Agrobacterium-Mediated Transient Expression in Nicotiana benthamiana Leaves [protocols.io]

- 6. repositum.tuwien.at [repositum.tuwien.at]

- 7. Quantitative Analysis of Ingenol in Euphorbia species via Validated Isotope Dilution Ultra-high Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. patharkar.com [patharkar.com]

- 10. mdpi.com [mdpi.com]

- 11. biorxiv.org [biorxiv.org]

- 12. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. Enzyme kinetics for clinically relevant CYP inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. experts.illinois.edu [experts.illinois.edu]

- 16. uniprot.org [uniprot.org]

- 17. Simplified Protocol to Demonstrate Gene Expression in Nicotiana benthamiana Using an Agrobacterium-Mediated Transient Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Virus-Induced Gene Silencing for Functional Genomics of Specialized Metabolism in Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Combinatorial optimization of pathway, process and media for the production of p‐coumaric acid by Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Rapid Screening and Identification of Diterpenoids in Tinospora sinensis Based on High-Performance Liquid Chromatography Coupled with Linear Ion Trap-Orbitrap Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Protocol for Targeted LC-MS Analysis for Plant Secondary Metabolites - Creative Proteomics [creative-proteomics.com]

- 24. LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. phcogres.com [phcogres.com]

The Therapeutic Potential of Ingenane Diterpenoids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the burgeoning therapeutic potential of ingenane diterpenoids, a class of tetracyclic diterpenes predominantly found in the Euphorbia genus of plants. This document provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data on their biological activities, and furnishes detailed experimental protocols for their study. Furthermore, it visualizes complex signaling pathways and experimental workflows to facilitate a deeper understanding of these promising natural products.

Introduction to this compound Diterpenoids

This compound diterpenoids are characterized by a unique 5/7/6/3-fused tetracyclic carbon skeleton. The most well-known member of this class is ingenol-3-angelate, also known as ingenol mebutate (Picato®), which has been approved for the topical treatment of actinic keratosis.[1] Beyond this application, the broader class of this compound diterpenoids has demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-HIV properties, making them a focal point of natural product drug discovery.[2][3][4]

Mechanisms of Action

The therapeutic effects of this compound diterpenoids are primarily attributed to their ability to modulate key signaling pathways, with the activation of Protein Kinase C (PKC) being a central mechanism.[5]

Protein Kinase C (PKC) Activation

This compound diterpenoids are potent activators of PKC isozymes.[5] They mimic the function of the endogenous second messenger diacylglycerol (DAG), binding to the C1 domain of PKC and inducing its activation. This activation triggers a cascade of downstream signaling events that can lead to diverse cellular outcomes, including apoptosis, inflammation, and immune cell activation.[6] The specific PKC isoforms activated and the resulting biological response can vary depending on the specific this compound diterpenoid structure and the cellular context.[6]

Dual Mechanism in Cancer Therapy

In the context of cancer, particularly skin malignancies, ingenol mebutate exhibits a dual mechanism of action:

-

Direct Cytotoxicity: At higher concentrations, ingenol mebutate induces rapid necrotic cell death in cancer cells.[7] This is believed to be initiated by PKC-dependent mitochondrial swelling and disruption of the plasma membrane.[7]

-

Induction of an Inflammatory Response: At lower concentrations, ingenol mebutate promotes an inflammatory response characterized by the infiltration of neutrophils and other immune cells.[7] This immune-mediated response helps to eliminate any remaining tumor cells.

Anti-inflammatory and Immunomodulatory Effects

Certain this compound diterpenoids have demonstrated significant anti-inflammatory properties. Their mechanism in this regard involves the modulation of key inflammatory pathways, such as the inhibition of NF-κB and the activation of the Nrf2 signaling pathway.[4] This leads to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), COX-2, and IL-6.[4]

Therapeutic Applications and Quantitative Data

The diverse biological activities of this compound diterpenoids have led to their investigation for a range of therapeutic applications. The following tables summarize the quantitative data from various studies.

Table 1: Anti-Cancer and Cytotoxic Activity of this compound Diterpenoids

| Compound | Cancer Cell Line | Activity | IC50 Value | Reference |

| 17-acetoxyingenol 3-angelate 20-acetate | HPV-Ker (Keratinocytes) | Cytotoxicity | 0.39 µM (24h), 0.32 µM (48h) | [8][9] |

| 17-acetoxyingenol 3 angelate 5,20-diacetate | HPV-Ker (Keratinocytes) | Cytotoxicity | 0.32 µM (24h), 0.87 µM (48h) | [8][9] |

| Ingenol Mebutate | HPV-Ker (Keratinocytes) | Cytotoxicity | 0.84 µM (24h), 0.96 µM (48h) | [8][9] |

| Kansuijatrophanol C | HepG2 (Liver Cancer) | Antiproliferative | 9.47 ± 0.31 µM | [10] |

| Kansuijatrophanol D | MCF-7 (Breast Cancer) | Antiproliferative | 6.29 ± 0.18 µM | [10] |

| Kansuijatrophanol D | DU145 (Prostate Cancer) | Antiproliferative | 4.19 ± 0.32 µM | [10] |

| Triterpenoid from E. royleana | A549 (Lung Cancer) | Cytotoxicity | 14.84 ± 0.56 µM | [11][12] |

| Triterpenoid from E. royleana | A549 (Lung Cancer) | Cytotoxicity | 27.11 ± 1.65 µM | [11][12] |

Table 2: Anti-HIV Activity of this compound Diterpenoids

| Compound | Activity | IC50 Value (nM) | Selectivity Index (SI) | Reference |

| This compound Diterpenoid 1 | Anti-HIV-1 | 0.7 | 20,263 | [2][13][14] |

| This compound Diterpenoid 2 | Anti-HIV-1 | 2.3 | 11,307 | [13] |

| Ingenol-3-mebutate | Anti-HIV-1 | 17 | N/A | |

| Ingenol-3,20-dibenzoate | Anti-HIV-1 | 27 | N/A | [15] |

| Various this compound Diterpenoids (long aliphatic chains) | Anti-HIV-1 | 0.7 - 9.7 | 96.2 - 20,263 | [2][14] |

Table 3: Anti-Inflammatory Activity of this compound Diterpenoids

| Compound | Cell Line | Inhibitory Action | IC50 Value (µM) | Reference |

| Compound 1 from E. esula | RAW 264.7 | NO Production | N/A | [16] |

| Compound 2 from E. esula | BMM | Osteoclast Formation | 3.4 | [16] |

| Compound 4 from E. esula | BMM | Osteoclast Formation | 4.3 | [16] |

| Compound 7 from E. esula | BMM | Osteoclast Formation | 2.1 | [16] |

| Compound 8 from E. esula | BMM | Osteoclast Formation | 0.5 | [16] |

| Compound 9 from E. esula | BMM | Osteoclast Formation | 1.5 | [16] |

| Compound 11 from E. esula | BMM | Osteoclast Formation | 4.5 | [16] |

| Tigliane Diterpenoid 1 from E. kansuensis | RAW 264.7 | NO Production | 9.41 ± 0.82 | [17] |

| Tigliane Diterpenoid 8 from E. kansuensis | RAW 264.7 | NO Production | 44.8 | [17] |

| Abietane Diterpenoid 2 from N. bracteata | RAW 264.7 | NO Production | 19.2 | [18] |

| Abietane Diterpenoid 4 from N. bracteata | RAW 264.7 | NO Production | 18.8 | [18] |

| Amide Alkaloid 5 from N. bracteata | RAW 264.7 | NO Production | 18.0 | [18] |

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound diterpenoids.

Isolation and Purification of this compound Diterpenoids from Euphorbia Species

This protocol describes a general procedure for the extraction and isolation of this compound diterpenoids.

-

Plant Material Collection and Preparation: Collect fresh aerial parts of the Euphorbia species. Air-dry the plant material in the shade and then grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours, with occasional shaking. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

-

Solvent Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. The this compound diterpenoids are typically enriched in the ethyl acetate fraction.

-

Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity. Collect fractions and monitor them by thin-layer chromatography (TLC).

-

Further Purification: Combine fractions showing similar TLC profiles and subject them to further purification using repeated column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance liquid chromatography (HPLC) to isolate pure this compound diterpenoids.

-

Structure Elucidation: Characterize the structure of the isolated compounds using spectroscopic techniques, including 1D and 2D Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS). The absolute configuration can be determined using Mosher's method.[1]

Cytotoxicity and Antiproliferative Activity (MTT Assay)

This protocol outlines the determination of the cytotoxic and antiproliferative effects of this compound diterpenoids on cancer cell lines.[19][20]

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the this compound diterpenoid in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO) and a blank control (medium only).

-

Incubation: Incubate the plate for 48 to 72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well. Mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of the compound to determine the IC50 value using non-linear regression analysis.[21]

Anti-inflammatory Activity (Nitric Oxide Assay)

This protocol measures the inhibitory effect of this compound diterpenoids on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells using the Griess reagent.[22][23]

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of the this compound diterpenoid for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce nitric oxide production.

-

Griess Reaction:

-

Transfer 50-100 µL of the cell culture supernatant to a new 96-well plate.

-

Add an equal volume of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

-

Incubate at room temperature for 10-15 minutes.

-

-

Absorbance Measurement: Measure the absorbance at 540-550 nm using a microplate reader.

-

Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production compared to the LPS-stimulated control.

Anti-HIV Activity (p24 Antigen ELISA)

This protocol describes the evaluation of the anti-HIV activity of this compound diterpenoids by measuring the level of the HIV-1 p24 capsid protein.[24][25][26][27][28]

-

Cell Infection: Infect a suitable target cell line (e.g., MT-4 cells) with a laboratory-adapted strain of HIV-1 in the presence of various concentrations of the this compound diterpenoid.

-

Incubation: Incubate the infected cells for a period of 4-7 days to allow for viral replication.

-

Sample Collection: Collect the cell culture supernatant at the end of the incubation period.

-

p24 ELISA:

-

Coat a 96-well ELISA plate with a capture antibody specific for HIV-1 p24 antigen and incubate overnight.

-

Block the plate with a suitable blocking buffer.

-

Add the cell culture supernatants and a p24 standard to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Wash the plate and add a TMB substrate solution.

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

-

-

Absorbance Measurement: Read the absorbance at 450 nm.

-

Data Analysis: Generate a standard curve from the p24 standard. Calculate the concentration of p24 in the samples and determine the percentage of inhibition of viral replication compared to the untreated control.

Western Blot Analysis of Signaling Proteins

This protocol details the analysis of protein expression and phosphorylation in signaling pathways such as SRC/PI3K/Akt.[29][30][31][32]

-

Cell Lysis: Treat cells with the this compound diterpenoid for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., phospho-Akt, total Akt, phospho-SRC, total SRC) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.

Signaling Pathways

This compound Diterpenoid-Induced PKC/MEK/ERK Signaling Pathway.

Anti-inflammatory Mechanism of this compound Diterpenoids.

Experimental Workflows

Workflow for the Isolation of this compound Diterpenoids.

Experimental Workflow for the MTT Cytotoxicity Assay.

Conclusion

This compound diterpenoids represent a class of natural products with significant and diverse therapeutic potential. Their ability to modulate key cellular signaling pathways, particularly the PKC family of kinases, underpins their potent anti-cancer, anti-inflammatory, and antiviral activities. While ingenol mebutate has paved the way for their clinical application, a vast number of other this compound derivatives from various Euphorbia species remain to be fully explored. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate these promising compounds and unlock their full therapeutic potential for the development of new and effective drugs.

References

- 1. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting Cutaneous T-Cell Lymphoma Cells by Ingenol Mebutate (PEP005) Correlates with PKCδ Activation, ROS Induction as Well as Downregulation of XIAP and c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. researchgate.net [researchgate.net]

- 9. Ingol and Ingenol-Type Diterpenes from Euphorbia trigona Miller with Keratinocyte Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. New this compound and ingol diterpenoids from Euphorbia royleana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Potent Anti-HIV this compound Diterpenoids from Euphorbia ebracteolata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Potential of diterpene compounds as antivirals, a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Six new tigliane diterpenoids with anti-inflammatory activity from <i>Euphorbia kansuensis</i> - Arabian Journal of Chemistry [arabjchem.org]

- 18. mdpi.com [mdpi.com]

- 19. texaschildrens.org [texaschildrens.org]

- 20. creative-bioarray.com [creative-bioarray.com]

- 21. benchchem.com [benchchem.com]

- 22. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. hiv-forschung.de [hiv-forschung.de]

- 25. en.hillgene.com [en.hillgene.com]

- 26. pishtazteb.com [pishtazteb.com]

- 27. yeasenbio.com [yeasenbio.com]

- 28. In-house ELISA protocols for capsid p24 detection of diverse HIV isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 29. benchchem.com [benchchem.com]

- 30. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 32. researchgate.net [researchgate.net]

Whitepaper: A Technical Guide to the Discovery and Isolation of Novel Ingenane Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Ingenane Scaffold in Drug Discovery

This compound diterpenoids are a class of tetracyclic natural products characterized by a unique 5/7/6/3-fused ring system. Predominantly isolated from plants of the Euphorbia genus, these compounds have garnered significant attention from natural product chemists and pharmacologists due to their diverse and potent biological activities.[1][2] The successful development of ingenol 3-angelate (ingenol mebutate) as a topical treatment for actinic keratosis has underscored the therapeutic potential of this structural class, catalyzing further research into the discovery of novel derivatives.[2][3]

These molecules are known to interact with key signaling pathways, most notably acting as potent activators of protein kinase C (PKC) isoforms.[3][4] This interaction triggers a cascade of cellular responses, including apoptosis, inflammation, and cytotoxicity, making them valuable leads for oncology and immunology.[5][6][7] This guide provides an in-depth overview of the methodologies for discovering, isolating, and characterizing novel this compound derivatives, supported by detailed experimental protocols and a summary of recent findings.

General Workflow for Isolation and Discovery

The path from the raw plant source to a purified, characterized novel compound follows a systematic and multi-step workflow. This process begins with the collection and extraction of plant material, followed by a series of chromatographic separations of increasing resolution to isolate individual compounds for structural elucidation and bioactivity screening.

References

- 1. researchgate.net [researchgate.net]

- 2. Euphorbia Diterpenes: An Update of Isolation, Structure, Pharmacological Activities and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An this compound-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways [mdpi.com]

- 5. C—H Oxidation of Ingenanes Enables Potent and Selective Protein Kinase C Isoform Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound diterpenoids with anti-inflammatory activity from Euphorbia antiquorum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Core Mechanism of Action of Ingenane Compounds in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ingenane diterpenoids, a class of natural products isolated from plants of the Euphorbia genus, have garnered significant interest in oncology for their potent anti-cancer activities. The most well-studied member of this class is ingenol mebutate (ingenol-3-angelate), the active ingredient in PICATO®, approved for the topical treatment of actinic keratosis. The therapeutic effects of this compound compounds stem from a unique dual mechanism of action: rapid induction of cancer cell death and the orchestration of a robust, localized inflammatory response. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-neoplastic effects of this compound compounds, with a focus on their interaction with key cellular signaling pathways.

A Dual Mechanism of Action: Direct Cytotoxicity and Immune-Mediated Clearance

The anti-cancer efficacy of this compound compounds is not reliant on a single mode of action but rather a coordinated two-pronged assault on malignant cells.[1] This dual mechanism involves an initial, rapid induction of cell death in the primary tumor, followed by a secondary, neutrophil-mediated inflammatory response that eliminates residual cancer cells.[1]

Primary Effect: Rapid Induction of Cell Necrosis via Mitochondrial Disruption

Within hours of exposure, this compound compounds, such as ingenol mebutate, trigger direct cytotoxicity in cancer cells.[2] This is primarily achieved through the disruption of mitochondrial function. The process is characterized by:

-

Mitochondrial Swelling and Depolarization: this compound compounds induce a rapid loss of mitochondrial membrane potential, leading to mitochondrial swelling.[3]

-

Loss of Plasma Membrane Integrity: The disruption of mitochondrial function culminates in a swift loss of plasma membrane integrity, leading to necrotic cell death.

This rapid induction of necrosis is a key feature of the initial anti-tumor effect of this compound compounds.

Secondary Effect: Neutrophil-Mediated Antibody-Dependent Cellular Cytotoxicity (ADCC)

The initial wave of necrotic cell death triggers a localized inflammatory response, a critical component of the therapeutic efficacy of this compound compounds. The key events in this secondary mechanism include:

-

Release of Pro-inflammatory Cytokines and Chemokines: The necrotic cancer cells release a cascade of pro-inflammatory mediators, including CXCL8 (IL-8) and CCL2.[4]

-

Neutrophil Recruitment: These chemokines act as potent chemoattractants, leading to a massive infiltration of neutrophils into the tumor microenvironment.[2]

-

Antibody-Dependent Cellular Cytotoxicity (ADCC): The recruited neutrophils are then believed to mediate the clearance of remaining tumor cells through antibody-dependent cellular cytotoxicity.[2]

This immune-mediated component is crucial for the long-term clearance of the tumor and the prevention of recurrence.

Core Signaling Pathways Modulated by this compound Compounds

The diverse biological effects of this compound compounds are orchestrated through their interaction with and modulation of several key intracellular signaling pathways.

Protein Kinase C (PKC) Activation: The Central Hub

The primary molecular target of this compound compounds is the Protein Kinase C (PKC) family of serine/threonine kinases.[5] Ingenol mebutate is a potent activator of PKC isoforms, with a particularly significant role attributed to PKCδ.[3][5] Activation of PKC by this compound compounds is a central event that initiates a cascade of downstream signaling events, leading to both apoptosis and the pro-inflammatory response.[6]

The SRC/PI3K/Akt Signaling Pathway

Recent studies have implicated the SRC/PI3K/Akt pathway in the anti-cancer effects of this compound-type diterpenoids.[7] The SRC family of non-receptor tyrosine kinases and the PI3K/Akt signaling cascade are crucial regulators of cell survival, proliferation, and apoptosis. This compound compounds have been shown to interact with SRC and PI3K, leading to the downregulation of this pro-survival pathway and thereby promoting apoptosis in cancer cells.[7]

The MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and survival. This compound compounds have been demonstrated to activate the MAPK/ERK pathway, and this activation is, at least in part, dependent on PKC.[8] The sustained activation of this pathway can lead to cell cycle arrest and apoptosis.

Quantitative Data on the Cytotoxicity of this compound Compounds

The cytotoxic effects of various this compound and jatrophane diterpenoids have been quantified across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a compound in inhibiting a specific biological or biochemical function.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| This compound Derivative 6 | HPV-Ker | 0.32 - 0.39 | [9] |

| This compound Derivative 7 | HPV-Ker | 0.32 - 0.87 | [9] |

| Ingenol Mebutate | HPV-Ker | 0.84 - 0.96 | [9] |

| Jatrophane Diterpene 1 | NCI-H460 (Non-small cell lung carcinoma) | 10 - 20 | [10] |

| Jatrophane Diterpene 1 | U87 (Glioblastoma) | 10 - 20 | [10] |

| Ingenol C | Esophageal Cancer Cell Lines | - | [11] |

| Ingenol C | Pancreatic Cancer Cell Lines | - | [11] |

| Ingenol A | Esophageal Cancer Cell Lines | - | [11] |

| Ingenol A | Lung Cancer Cell Lines | - | [11] |

| Ingenol A | Melanoma Cell Lines | - | [11] |

| Ingenol A | Colon Cancer Cell Lines | - | [11] |

| Jatrophane Diterpenes | NADH Oxidase Activity | 5.1 - 13.9 | [12] |

| Phonerilins (this compound) | HL-60 | 1.5 - 2.8 | [9] |

Note: A '-' indicates that the study reported high efficacy without specifying a precise IC50 value.

Experimental Protocols

A comprehensive understanding of the mechanism of action of this compound compounds relies on a suite of well-established experimental techniques.

Experimental Workflow

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound compound for the desired time period.

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

-

Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or SDS-HCl).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Assessment of Mitochondrial Membrane Potential (JC-1 Assay)

This assay utilizes the cationic dye JC-1 to measure the mitochondrial membrane potential, a key indicator of mitochondrial health.

-

Principle: In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low mitochondrial membrane potential, JC-1 remains as monomers and emits green fluorescence. The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

-

Procedure:

-

Culture and treat cells with the this compound compound.

-

Incubate the cells with JC-1 staining solution.

-

Wash the cells to remove excess dye.

-

Analyze the fluorescence using a fluorescence microscope or flow cytometer.

-

Quantify the shift from red to green fluorescence to determine the extent of mitochondrial depolarization.

-

Apoptosis and Necrosis Detection (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

-

Procedure:

-

Induce apoptosis in cancer cells by treating them with the this compound compound.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer.

-

Stain the cells with fluorescently labeled Annexin V and PI.

-

Analyze the stained cells by flow cytometry.

-

Differentiate cell populations based on their fluorescence profiles:

-

Annexin V-negative/PI-negative: Viable cells

-

Annexin V-positive/PI-negative: Early apoptotic cells

-

Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative/PI-positive: Necrotic cells

-

-

Analysis of Protein Phosphorylation (Western Blot)

Western blotting is used to detect and quantify the phosphorylation status of specific proteins within the signaling pathways of interest (e.g., PKC, SRC, Akt, ERK).

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is probed with primary antibodies specific to the phosphorylated form of the target protein, followed by a secondary antibody conjugated to an enzyme for detection.

-

Procedure:

-

Treat cells with the this compound compound for various times.

-

Lyse the cells to extract total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-PKCδ).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) form of the protein.

-

Neutrophil Chemotaxis Assay (Boyden Chamber Assay)

This assay measures the directed migration of neutrophils in response to chemoattractants.

-

Principle: A Boyden chamber consists of two compartments separated by a microporous membrane. Neutrophils are placed in the upper chamber, and a solution containing potential chemoattractants (e.g., supernatant from this compound-treated cancer cells) is placed in the lower chamber. The number of neutrophils that migrate through the membrane towards the chemoattractant is quantified.

-

Procedure:

-

Isolate neutrophils from fresh human blood.

-

Prepare chemoattractant by collecting the supernatant from cancer cells treated with the this compound compound.

-

Place the chemoattractant in the lower chamber of the Boyden chamber.

-

Add the neutrophil suspension to the upper chamber.

-

Incubate the chamber to allow for neutrophil migration.

-

Stain and count the neutrophils that have migrated to the underside of the membrane or into the lower chamber.

-

Quantification of Cytokine and Chemokine Release (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

-

Principle: In a sandwich ELISA, a capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample containing the cytokine is added, and the cytokine binds to the capture antibody. A second, detection antibody (also specific for the cytokine but at a different epitope) is added, which is typically biotinylated. Streptavidin-HRP is then added, which binds to the biotinylated detection antibody. Finally, a substrate for HRP is added, and the resulting color change is proportional to the amount of cytokine present.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-human CXCL8).

-

Block the plate to prevent non-specific binding.

-

Add standards and samples (supernatant from this compound-treated cancer cells) to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add the biotinylated detection antibody.

-

Incubate and wash, then add streptavidin-HRP.

-

Incubate and wash, then add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the cytokine concentration in the samples based on the standard curve.

-

Conclusion

This compound compounds represent a promising class of anti-cancer agents with a multifaceted mechanism of action. Their ability to induce rapid, direct tumor cell necrosis, coupled with the stimulation of a potent anti-tumor immune response, provides a powerful and unique therapeutic strategy. The activation of Protein Kinase C serves as a central node, initiating downstream signaling through pathways such as SRC/PI3K/Akt and MAPK/ERK, ultimately leading to cancer cell death. A thorough understanding of these intricate molecular mechanisms, facilitated by the experimental approaches detailed in this guide, is paramount for the continued development and optimization of this compound-based cancer therapies. Further research into the specific isoforms of PKC involved and the precise interplay between the different signaling cascades will undoubtedly pave the way for novel and more effective treatments for a range of malignancies.

References

- 1. Dual mechanism of action of ingenol mebutate gel for topical treatment of actinic keratoses: rapid lesion necrosis followed by lesion-specific immune response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Role of Ingenol Mebutate in the Treatment of Actinic Keratoses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Cytotoxicity against K562 Cells of 3-O-Angeloyl-20-O-acetyl Ingenol, a Derivative of Ingenol Mebutate - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ingenol mebutate induces a tumor cell-directed inflammatory response and antimicrobial peptides thereby promoting rapid tumor destruction and wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. An this compound-Type Diterpene from Euphorbia kansui Promoted Cell Apoptosis and Macrophage Polarization via the Regulation of PKC Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound-type diterpenoids inhibit non-small cell lung cancer cells by regulating SRC/PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ingenol Mebutate Signals via PKC/MEK/ERK in Keratinocytes and Induces Interleukin Decoy Receptors IL1R2 and IL13RA2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Secure Verification [cer.ihtm.bg.ac.rs]

- 11. Modified ingenol semi-synthetic derivatives from Euphorbia tirucalli induce cytotoxicity on a large panel of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Pharmacological Profile of Ingenol Mebutate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ingenol mebutate, a diterpene ester derived from the sap of the plant Euphorbia peplus, is a potent topical agent historically used for the treatment of actinic keratosis. Its pharmacological profile is characterized by a unique dual mechanism of action, involving the rapid induction of cell necrosis and a subsequent, robust inflammatory response. This guide provides an in-depth technical overview of the pharmacological properties of ingenol mebutate, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, and a summary of key clinical findings. Detailed experimental protocols for foundational assays and visualizations of key pathways are included to support further research and development.

Introduction

Ingenol mebutate (formerly known as PEP005) is the active ingredient in Picato®, a topical gel approved for the treatment of actinic keratosis (AK), a common premalignant skin condition.[1][2] The compound's journey from a traditional herbal remedy to a clinically approved pharmaceutical is rooted in its potent biological activity.[3] This document serves as a comprehensive technical resource on the pharmacological profile of ingenol mebutate, designed for professionals in the fields of pharmacology, dermatology, and oncology.

Mechanism of Action

Ingenol mebutate's therapeutic effect is attributed to a dual mechanism of action: direct cytotoxicity followed by an inflammatory immune response.[4][5][6]

2.1. Primary Necrosis: A Rapid Onset of Cell Death

Upon topical application, ingenol mebutate rapidly penetrates the epidermis and induces direct cytotoxicity in dysplastic keratinocytes.[6] This is not a programmed apoptotic process but rather a rapid induction of primary necrosis.[2][6] The key molecular event initiating this process is the activation of Protein Kinase C (PKC) isoforms.[5][6] Ingenol mebutate acts as a potent agonist of PKC, leading to a cascade of intracellular events including:

-

Mitochondrial Swelling and Dysfunction: Ingenol mebutate triggers the swelling of mitochondria, disrupting their function and integrity.[5]

-

Plasma Membrane Rupture: The activation of PKC ultimately leads to the loss of plasma membrane integrity, resulting in cell lysis and death.[5]

2.2. Secondary Inflammatory Response: Engaging the Immune System